4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Description
4-[(2-Methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 2-methoxyanilino substituent attached to the pyrazolone core. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, widely studied for their diverse pharmacological and material science applications. The compound’s molecular formula is inferred as C17H15N3O2 (based on similar analogs like those in ), with a molecular weight of ~293.32 g/mol . The 2-methoxy group on the aniline moiety may enhance solubility compared to non-polar substituents, while the conjugated system could influence electronic properties.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-5-3-2-4-9(10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWPTOHDMKFURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CNNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-methoxyaniline with a suitable pyrazolone derivative. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the aniline moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential as a modulator of inflammatory pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations:
Substituent Effects on Synthesis: Electron-withdrawing groups (e.g., CF3 in ) often require harsher conditions (e.g., 140°C) but yield thermally stable products. Triazole-containing analogs () achieve high yields (96%) due to their stable heterocyclic systems .
Solubility and Bioavailability: The 2-methoxy group in the target compound may improve water solubility compared to halogenated analogs (e.g., ). Lipinski’s rule compliance (e.g., ) suggests drug-like properties for dimethylamino-substituted derivatives .
Table 2: Physicochemical and Functional Properties
*logP: Octanol-water partition coefficient (measure of lipophilicity).
Key Observations:
- logP Values : The target compound’s inferred logP (~2.53) suggests moderate lipophilicity, balancing membrane permeability and solubility .
- Bioactivity : Trifluoromethyl groups () enhance metabolic stability and receptor binding, while methoxy groups (target compound) may modulate electronic effects for target-specific interactions.
Biological Activity
4-[(2-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, a compound with the molecular formula C11H11N3O2, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Synthetic Routes
The synthesis of this compound typically involves the condensation of 2-methoxyaniline with a suitable pyrazolone derivative. The reaction is generally performed in the presence of a catalyst such as acetic acid under reflux conditions. The product is then isolated through filtration and recrystallization.
Chemical Structure
The compound features a unique structure that includes a pyrazolone core and a methoxyaniline moiety. This structural configuration contributes to its distinct chemical and biological properties.
Preliminary studies suggest that this compound acts primarily as an enzyme inhibitor. It is believed to bind to specific active sites on enzymes, preventing substrate binding and subsequent catalytic activity. This mechanism positions it as a potential modulator of inflammatory pathways.
Case Studies and Research Findings
- Enzyme Inhibition : Research indicates that this compound may inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. In vitro assays have shown promising results in inhibiting viral replication and cellular growth associated with DHODH activity .
- Antioxidant Activity : Studies have demonstrated that pyrazole derivatives exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of related compounds has been evaluated through various assays, indicating potential therapeutic applications .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It has shown effectiveness in inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation .
Comparative Analysis
A comparison with similar compounds reveals that while many pyrazole derivatives exhibit biological activity, this compound stands out due to its unique structural features and specific enzyme inhibitory actions.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-[(2-methoxyanilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione | Structure | Antiviral |
| 4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | Structure | Anti-inflammatory |
| This compound | Structure | Enzyme inhibition (DHODH), anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
